

What is 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

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Compound of Interest

Compound Name: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

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An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine**, a critical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its pivotal role in the development of antifungal agents.

Introduction: The Significance of a Halogenated Pyrimidine

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core substituted with three distinct halogen atoms (fluorine, chlorine, and bromine) and an ethyl group, makes it a versatile and valuable building block in medicinal chemistry. Pyrimidine derivatives are fundamental to numerous biological processes and form the structural basis for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.^{[1][2][3]}

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic profile.^{[4][5][6]}

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine exemplifies this principle and is most notably recognized as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication.^{[7][8][9][10][11]} This guide will explore the chemical intricacies that underpin its utility and provide practical insights for its synthesis and application.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key attributes of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	188416-28-6	^{[9][11][12][13]}
Molecular Formula	C ₆ H ₅ BrClFN ₂	^{[12][13][14]}
Molecular Weight	239.47 g/mol	^{[13][14]}
Boiling Point	257.8 °C (Predicted at 760 mmHg)	^{[12][15]}
Density	1.725 g/cm ³ (Predicted)	^[15]
IUPAC Name	4-(1-bromoethyl)-6-chloro-5-fluoro-pyrimidine	^[13]
Storage Conditions	2-8°C, in a dry, cool, well-ventilated place	^{[12][13][16]}

Synthesis Methodologies: A Tale of Two Routes

The synthesis of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** can be approached from different starting materials. The choice of synthetic route often involves a trade-off between raw material cost, process complexity, and overall yield. Two prominent methods are detailed below.

Method 1: Synthesis from 5-Fluorouracil

This route begins with the readily available but relatively expensive 5-fluorouracil. It involves a multi-step process that builds the desired functionality onto the pyrimidine ring. While effective, the cost of the starting material can be a limiting factor for large-scale industrial production.^[7]^[8]

Experimental Protocol:

- **Chlorination:** 5-fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3) with N,N-dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.^[8]
- **Ethylation:** The resulting dichlorinated pyrimidine undergoes a Grignard reaction with ethylmagnesium bromide. This step selectively adds an ethyl group, primarily at the 4-position, yielding 4-chloro-6-ethyl-5-fluoropyrimidine.
- **Hydrolysis & Reduction:** The intermediate is hydrolyzed and reduced to form 4-ethyl-5-fluoro-6-hydroxypyrimidine.^[8]
- **Chlorination:** The hydroxyl group is subsequently converted back to a chlorine atom.
- **Radical Bromination:** The final step involves a radical bromination of the ethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), which yields the target compound.^[8]

Method 2: A More Economical Route from Ethyl 2-fluoroacetate

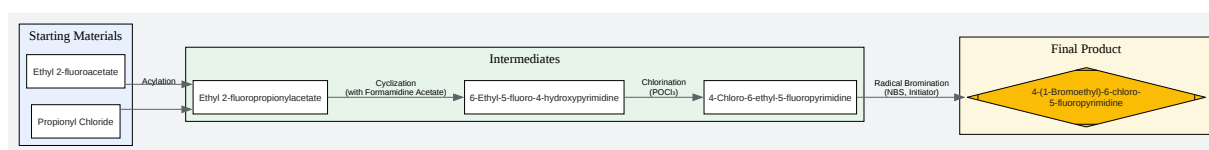
A more recent and industrially favored approach utilizes inexpensive and readily available starting materials, offering a more cost-effective and scalable process.^[7] This method builds the pyrimidine ring from acyclic precursors.

Experimental Protocol:

- **Acylation:** Ethyl 2-fluoroacetate is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) to synthesize the intermediate ethyl 2-fluoropropionylacetate.^[7]
- **Cyclization:** The resulting β -keto ester is then cyclized with formamidine acetate in a suitable solvent under basic conditions. This step forms the core 6-ethyl-5-fluoro-4-hydroxypyrimidine

ring.[7]

- Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl_3).[7]
- Bromination: In the final step, a brominating agent is added along with a radical initiator to brominate the ethyl side chain, yielding **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine**. [7]



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Caption: Economical synthesis route starting from ethyl 2-fluoroacetate.

Chemical Reactivity and Core Applications

The synthetic utility of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** stems from the distinct reactivity of its functional groups.

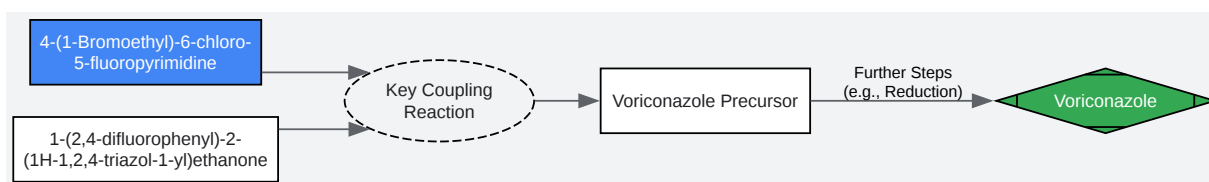
- The Bromoethyl Moiety: The bromine atom on the ethyl side chain is an excellent leaving group. This makes the α -carbon highly susceptible to nucleophilic attack, serving as the primary reactive handle for coupling with other molecules. This reactivity is the cornerstone of its application as a key building block.
- The Pyrimidine Ring: The halogen substituents (Cl and F) make the pyrimidine ring electron-deficient, influencing its aromatic character and the reactivity of the ring carbons. The chlorine at the 6-position can be displaced by nucleophiles under certain conditions, allowing for further derivatization.

- **The Role of Fluorine:** The fluorine atom at the 5-position is critical. Its strong electron-withdrawing nature impacts the acidity of adjacent protons and the overall electronic profile of the ring. In the final drug molecule, the C-F bond enhances metabolic stability and can improve binding interactions with the target enzyme.[5][6]

Primary Application: Synthesis of Voriconazole

The principal application of this compound is as a pivotal intermediate in the multi-step synthesis of Voriconazole, a second-generation triazole antifungal agent.[7][9][11] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14 α -sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.

In the synthesis, the bromoethyl group of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key C-C bond-forming reaction assembles the core structure of the final drug.



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Caption: Role as a key intermediate in the Voriconazole synthesis pathway.

Broader Potential in Drug Discovery

Beyond Voriconazole, the unique structural features of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** make it a valuable scaffold for broader drug discovery efforts.

- **Kinase Inhibitors:** The pyrimidine core is a common motif in kinase inhibitors; this intermediate can be used to develop new compounds targeting various protein kinases implicated in cancer and inflammatory diseases.[12]
- **Antiviral Agents:** As a functionalized pyrimidine, it can be used to synthesize novel nucleoside and non-nucleoside analogs for evaluation as antiviral therapies.[12]

- Radiolabeling: The fluorine atom provides an opportunity for isotopic labeling (e.g., with ^{18}F) to create radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of biological processes in vivo.

Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** is essential. The compound is classified with the following hazards:

- H315: Causes skin irritation.[14][16]
- H319: Causes serious eye irritation.[14][16]
- H335: May cause respiratory irritation.[14][16]

Recommended Precautions:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents. [16][17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

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